molecular formula C26H20BrN3O3 B12013198 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide CAS No. 765901-95-9

2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide

Cat. No.: B12013198
CAS No.: 765901-95-9
M. Wt: 502.4 g/mol
InChI Key: LZZBIWQGIQANEK-LQKURTRISA-N
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Description

2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzyl group, a naphthyl group, and an oxoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-bromobenzyl alcohol: This can be achieved by the bromination of benzyl alcohol.

    Formation of 4-bromobenzyl chloride: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl chloride using thionyl chloride.

    Synthesis of 4-bromobenzyl ether: The 4-bromobenzyl chloride reacts with a phenol derivative to form the corresponding ether.

    Formation of benzylidene hydrazine: The ether is then reacted with hydrazine to form the benzylidene hydrazine intermediate.

    Final coupling reaction: The benzylidene hydrazine intermediate is coupled with N-(1-naphthyl)-2-oxoacetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
  • 2-(2-(2-((4-Fluorobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
  • 2-(2-(2-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-(2-(2-((4-Bromobenzyl)oxy)benzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide lies in its bromobenzyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

765901-95-9

Molecular Formula

C26H20BrN3O3

Molecular Weight

502.4 g/mol

IUPAC Name

N'-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C26H20BrN3O3/c27-21-14-12-18(13-15-21)17-33-24-11-4-2-7-20(24)16-28-30-26(32)25(31)29-23-10-5-8-19-6-1-3-9-22(19)23/h1-16H,17H2,(H,29,31)(H,30,32)/b28-16+

InChI Key

LZZBIWQGIQANEK-LQKURTRISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=C(C=C4)Br

Origin of Product

United States

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